2-Fluoroquinoline-5-sulfonyl chloride
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Overview
Description
2-Fluoroquinoline-5-sulfonyl chloride is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature and has been used in various medicinal applications . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 2-Fluoroquinoline-5-sulfonyl chloride involves several steps. One common method includes the nucleophilic substitution of fluorine atoms and the use of cyclization reactions . Industrial production methods often involve the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions typically require specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoroquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cyclization . Common reagents used in these reactions include halogenating agents, acids, and bases . The major products formed from these reactions are often other fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoroquinoline-5-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, fluorinated quinolines have shown remarkable antibacterial, antineoplastic, and antiviral activities . They are also used as enzyme inhibitors and in the development of new drugs for various diseases . In the industry, these compounds find applications in agriculture and as components for liquid crystals .
Mechanism of Action
The mechanism of action of 2-Fluoroquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. Fluoroquinolones, for example, inhibit bacterial DNA-gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the progress of the replication fork . This results in the cytotoxicity of the compound and its effectiveness as an antibacterial agent .
Comparison with Similar Compounds
2-Fluoroquinoline-5-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in its structure. Similar compounds include other fluorinated quinolines and isoquinolines, which also exhibit significant biological activities and are used in various applications . The presence of the sulfonyl chloride group in this compound provides additional reactivity and potential for further functionalization .
Properties
Molecular Formula |
C9H5ClFNO2S |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-fluoroquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-7-6(8)4-5-9(11)12-7/h1-5H |
InChI Key |
QNSHGXWJSLIFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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